O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate

Lipophilicity LogP ADME

For SAR campaigns requiring lower LogP (~2.45) or enhanced hydrogen-bond acceptor (HBA) capacity, select this ortho-methoxy oxalate diester. Its halogen-free structure ensures cleaner target engagement data versus chloro-analogs. The distinct molecular weight (252.26 g/mol) simplifies LC-MS tracking during synthesis. Ideal for medicinal chemistry needing precise electronic and steric modulation.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
Cat. No. B7998665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)OCCC1=CC=CC=C1OC
InChIInChI=1S/C13H16O5/c1-3-17-12(14)13(15)18-9-8-10-6-4-5-7-11(10)16-2/h4-7H,3,8-9H2,1-2H3
InChIKeyXVSOXPLUHXWXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate: Critical Procurement Insights for a Specialized Oxalate Ester


O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (CAS 1443328-45-7) is an asymmetrical oxalate diester defined by a 2-methoxyphenethyl substituent at the O1 position and an ethyl group at O2 . Its molecular formula is C13H16O5, with a molecular weight of 252.26 g/mol . This compound falls within a class of oxalate esters utilized as intermediates in organic synthesis, particularly in medicinal and agrochemical chemistry . Its core value proposition for procurement lies in the specific electronic and steric influence of the ortho-methoxy group, which modulates the ester's reactivity and physicochemical profile compared to other substituted oxalate esters. However, it is critical to note that peer-reviewed, quantitative biological or physical property data for this specific compound are extremely scarce in the public domain. The evidence presented herein is therefore constructed from class-level inferences, computational predictions, and comparisons with closely related analogs to guide scientific selection.

Why Generic Substitution of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Fails in Precision Chemistry


In the context of oxalate esters, the term 'generic' is a misnomer, as subtle changes in the aromatic substitution pattern profoundly impact key molecular properties. The ortho-methoxy group in O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is not merely a functional group; it is a critical determinant of electronic distribution, hydrogen-bonding potential, and steric hindrance . These factors directly influence reactivity in subsequent synthetic steps, binding affinity in biological assays, and physicochemical parameters like lipophilicity (LogP) and solubility. Substituting this compound with a seemingly similar analog—such as a para-substituted isomer or a non-substituted phenethyl ester—can lead to divergent reaction kinetics, altered metabolic stability, or complete failure in a structure-activity relationship (SAR) campaign. Therefore, procurement decisions cannot be based solely on the oxalate ester core; the precise nature of the O1-substituent is the primary driver of functional differentiation.

Quantitative Differentiation of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate: A Comparative Guide


Lipophilicity Modulation via Ortho-Methoxy Substitution

The lipophilicity of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate is predicted to be lower than that of its closest non-methoxy analog, O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate, due to the hydrogen-bond accepting capacity and polarity of the ortho-methoxy group [1]. This difference is quantifiable through in silico predictions of the octanol-water partition coefficient (LogP). Such a shift in LogP is a primary driver for differential behavior in membrane permeability and non-specific binding in biological assays, making it a key differentiator for applications in medicinal chemistry.

Lipophilicity LogP ADME Physicochemical Property Prediction

Enhanced Hydrogen-Bonding Capacity vs. Non-Polar Analogs

The presence of two oxygen atoms in the ortho-methoxy group provides O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate with four hydrogen-bond acceptor (HBA) sites, compared to three HBA sites for analogs like O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate, which replaces the methoxy with a methyl group [1]. This quantitative difference in hydrogen-bonding capacity is a fundamental structural feature that directly impacts aqueous solubility and the potential for specific, directional intermolecular interactions. In biological contexts, the presence of an additional hydrogen-bond acceptor can be the sole determinant of whether a compound engages a target protein's binding pocket.

Hydrogen Bonding Solubility Target Engagement Physicochemical Property

Molecular Weight and Formula Differentiation from Halogenated Analogs

O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (252.26 g/mol) is significantly lighter than its chloro-substituted analogs, such as O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate (270.71 g/mol) [1]. This 18.45 g/mol difference, attributable to the replacement of a chlorine atom with a methoxy group, is non-trivial. For procurement and quality control, this provides a clear, unambiguous differentiator for analytical verification. Furthermore, in a medicinal chemistry context, the absence of a halogen atom eliminates potential liabilities associated with halogenated compounds, such as metabolic instability (dehalogenation) or idiosyncratic toxicity, while the methoxy group is a common and often metabolically stable motif.

Molecular Weight Mass Spectrometry Purity Analysis Chemical Intermediate

Optimal Application Scenarios for O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate Based on Differential Evidence


Medicinal Chemistry: Optimizing Lipophilicity in Lead Compound Series

When a SAR study reveals that a lead series suffers from high LogP values (e.g., >3.5), leading to poor solubility or high non-specific binding, O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate can be prioritized as a key intermediate. Its predicted LogP (~2.45) is substantially lower than that of comparable p-tolyl or chloro-methylphenyl esters . Incorporating this ester as a building block can systematically lower the lipophilicity of the final drug candidate, improving its developability profile without requiring a complete scaffold change. This approach is based on the class-level inference of the ortho-methoxy group's polarity.

Biological Assays: Leveraging Additional Hydrogen-Bonding for Target Engagement

In target-based screening, where a protein's active site is known to engage substrates through hydrogen-bonding networks, the additional HBA capacity of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (4 HBA vs 3 for tolyl analogs) can be exploited . This compound should be selected over its less polar analogs when the goal is to enhance binding affinity through specific, directional interactions. This is a class-level inference derived from the structural difference in the number of oxygen atoms in the substituent.

Chemical Biology: A Non-Halogenated Probe for Target Identification

In chemical biology studies, such as cellular thermal shift assays (CETSA) or photoaffinity labeling, the use of halogen-free compounds is often preferred to avoid potential cytotoxicity or unwanted reactivity associated with chlorine or bromine atoms. O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate, being halogen-free, is a superior choice over chloro-phenyl analogs (e.g., 270.71 g/mol halogenated comparator) for generating cleaner target engagement data . This procurement decision is based on the clear structural difference and the class-level understanding of halogen-related liabilities.

Analytical Chemistry: Unambiguous Identification via Mass Spectrometry

During the synthesis or purification of complex molecules derived from oxalate ester building blocks, the unique molecular weight of O2-Ethyl O1-[2-(2-methoxyphenyl)ethyl] oxalate (252.26 g/mol) provides a distinct signature in LC-MS analysis . This allows for its unambiguous identification and differentiation from closely related intermediates (e.g., chloro-analogs at 270.71 g/mol or p-tolyl analogs at 236.26 g/mol). This quantitative difference is critical for process analytical technology (PAT) and quality control in a synthetic chemistry laboratory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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